Fmoc-5-hydroxy-DL-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

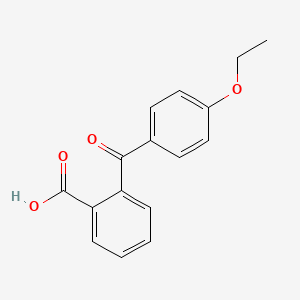

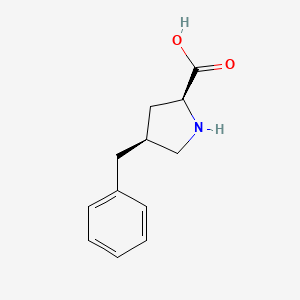

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .

Synthesis Analysis

Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .

Molecular Structure Analysis

The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31) .

Chemical Reactions Analysis

Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .

Physical And Chemical Properties Analysis

The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .

Applications De Recherche Scientifique

Peptide Synthesis

“Fmoc-5-hydroxy-DL-tryptophan” is widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Structural Biology

This compound plays a significant role in structural biology . It can be used to synthesize peptides and proteins with specific functions or properties. These synthesized peptides and proteins can then be used to study the structure and function of biological macromolecules.

Drug Discovery

“Fmoc-5-hydroxy-DL-tryptophan” is also used in drug discovery . The synthesized peptides and proteins can be used as potential therapeutic agents. They can be screened for their biological activity and potential as drug candidates.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “Fmoc-5-hydroxy-DL-tryptophan” can be used to synthesize specific proteins for this research.

Enzyme Function Study

Similar to its use in drug discovery, “Fmoc-5-hydroxy-DL-tryptophan” can be used to study enzyme function . The synthesized peptides can be used as substrates for enzymes, allowing researchers to study the enzyme’s mechanism of action.

Anticancer Drug Development

“Fmoc-5-hydroxy-DL-tryptophan” can be used to develop novel therapeutic agents such as anticancer drugs . The synthesized peptides can be designed to interact with specific cancer cells, potentially leading to the development of new anticancer drugs.

Mécanisme D'action

Target of Action

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is primarily used as a building block for the synthesis of peptides and proteins . The specific targets of this compound are largely dependent on the peptides or proteins that it helps to form.

Mode of Action

The mode of action of Fmoc-5-hydroxy-DL-tryptophan is through its incorporation into peptides and proteins during synthesis . The abbreviation Fmoc stands for fluorenylmethoxycarbonyl, which is a protecting group used in peptide synthesis to prevent unwanted reactions . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis.

Biochemical Pathways

The biochemical pathways affected by Fmoc-5-hydroxy-DL-tryptophan are those involved in protein synthesis and function. As a building block for peptides and proteins, this compound can influence a wide range of biochemical pathways depending on the specific proteins it helps to form .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)